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Overview
Description
BV-6 is a synthetic organic compound known for its role as a potent and specific antagonist of inhibitors of apoptosis proteins (IAPs), including cellular IAP1, cellular IAP2, and X-linked IAP . These proteins are involved in regulating cell death and survival, making BV-6 a valuable tool in apoptosis research and potential therapeutic applications .
Preparation Methods
BV-6 is synthesized through a series of chemical reactions involving the coupling of specific amino acid derivatives. The synthetic route typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of N-methyl-L-alanyl and L-prolyl-beta-phenyl-L-phenylalaninamide derivatives.
Cyclization: The coupled product undergoes cyclization to form a cyclic intermediate.
Final Coupling: The cyclic intermediate is then coupled with hexane-1,6-diyl bis(2-cyclohexyl-2-[(N-methyl-L-alanyl)amino]acetyl) to form the final BV-6 compound.
Industrial production methods for BV-6 involve optimizing these synthetic routes to achieve high yields and purity, typically using advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
BV-6 undergoes several types of chemical reactions, primarily involving its interaction with IAPs:
Apoptosis and Necroptosis: By enabling the deubiquitination of RIPK1, BV-6 promotes apoptosis and necroptosis initiated by death signals such as tumor necrosis factor-alpha (TNF-α).
Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and specific inhibitors like Z-IETD-FMK for blocking caspase-8 to fully induce necroptosis .
Scientific Research Applications
BV-6 has a wide range of scientific research applications, including:
Cancer Research: BV-6 is used to study the mechanisms of apoptosis and necroptosis in cancer cells, making it a valuable tool for developing new cancer therapies.
Radiosensitization: BV-6 enhances the sensitivity of non-small cell lung carcinoma cells to radiation, making it a potential adjuvant in radiotherapy.
Mechanism of Action
BV-6 acts as a Smac mimetic, mimicking the activity of the second mitochondria-derived activator of caspases (Smac/DIABLO). Upon binding to IAPs, BV-6 induces their ubiquitination and rapid proteasomal degradation . This process enables the deubiquitination of RIPK1, leading to the activation of apoptosis and necroptosis pathways . The molecular targets of BV-6 include cellular IAP1, cellular IAP2, and X-linked IAP .
Comparison with Similar Compounds
BV-6 is unique among IAP antagonists due to its bivalent structure, which allows it to simultaneously inhibit multiple IAPs . Similar compounds include:
Xevinapant (Debio-1143): A potent Smac mimetic and IAP antagonist with high affinity for XIAP, cellular IAP1, and cellular IAP2.
LCL161: An oral Smac mimetic that inhibits XIAP and cellular IAP1, with potential antitumor activity.
BV-6’s ability to induce both apoptosis and necroptosis, along with its high specificity for multiple IAPs, makes it a valuable compound in apoptosis research and potential therapeutic applications .
Properties
IUPAC Name |
1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[1-[6-[[2-[[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidine-2-carbonyl]amino]-3,3-diphenylpropanoyl]amino]hexylamino]-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C70H96N10O8/c1-47(71-3)63(81)75-59(53-37-21-11-22-38-53)69(87)79-45-27-41-55(79)65(83)77-61(57(49-29-13-7-14-30-49)50-31-15-8-16-32-50)67(85)73-43-25-5-6-26-44-74-68(86)62(58(51-33-17-9-18-34-51)52-35-19-10-20-36-52)78-66(84)56-42-28-46-80(56)70(88)60(54-39-23-12-24-40-54)76-64(82)48(2)72-4/h7-10,13-20,29-36,47-48,53-62,71-72H,5-6,11-12,21-28,37-46H2,1-4H3,(H,73,85)(H,74,86)(H,75,81)(H,76,82)(H,77,83)(H,78,84) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPXJXGNXKOVBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCCCCCCNC(=O)C(C(C5=CC=CC=C5)C6=CC=CC=C6)NC(=O)C7CCCN7C(=O)C(C8CCCCC8)NC(=O)C(C)NC)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C70H96N10O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1205.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.